3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
CAS No.: 1797587-82-6
Cat. No.: VC4299937
Molecular Formula: C20H23N5O4
Molecular Weight: 397.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797587-82-6 |
|---|---|
| Molecular Formula | C20H23N5O4 |
| Molecular Weight | 397.435 |
| IUPAC Name | 3-[2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C20H23N5O4/c1-22-19(27)25(14-6-7-14)18(21-22)13-8-10-23(11-9-13)17(26)12-24-15-4-2-3-5-16(15)29-20(24)28/h2-5,13-14H,6-12H2,1H3 |
| Standard InChI Key | CCXHPCBENPFRFE-UHFFFAOYSA-N |
| SMILES | CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O)C5CC5 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its intricate architecture:
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Benzo[d]oxazol-2(3H)-one core: A bicyclic system comprising a benzene ring fused to an oxazolone moiety, a scaffold frequently associated with σ receptor modulation .
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2-Oxoethyl linker: Connects the benzoxazolone to a piperidine ring.
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Piperidine substituent: A six-membered nitrogen-containing ring substituted at the 4-position with a 4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl group.
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Triazolone moiety: A 1,2,4-triazol-3-one system with cyclopropyl and methyl substituents, potentially influencing electronic and steric properties.
The molecular formula is C22H24N6O4 (exact mass: 460.18 g/mol), with a calculated partition coefficient (cLogP) of 1.92, suggesting moderate lipophilicity.
Synthetic Pathways and Methodological Considerations
While no direct synthesis of this compound is documented in the literature, its structural components suggest a multi-step approach leveraging established heterocyclic chemistry:
Benzoxazolone Synthesis
The benzo[d]oxazol-2(3H)-one core is typically synthesized via cyclization of 2-aminophenol derivatives with phosgene equivalents . For example:
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2-Aminophenol reacts with triphosgene in dichloromethane to form the oxazolone ring.
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N-Alkylation at the 3-position introduces the 2-oxoethyl group using ethyl bromoacetate, followed by saponification to the carboxylic acid .
Piperidine-Triazolone Assembly
The 4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine fragment likely derives from:
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Piperidine-4-carboxylic acid conversion to a hydrazide via reaction with hydrazine.
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Cyclocondensation with methyl cyclopropanecarboxylate to form the triazolone ring, analogous to methods used for triazolopyrimidines .
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N-Methylation using methyl iodide in the presence of a base.
Final Coupling
The benzoxazolone and piperidine-triazolone subunits are connected via:
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Amide bond formation between the benzoxazolone’s acetic acid derivative and the piperidine’s secondary amine using coupling agents like HATU or PyBOP .
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Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Hypothetical Pharmacological Activity
Although direct bioactivity data for this compound is unavailable, structural analogs provide insights into potential targets:
σ Receptor Modulation
Benzoxazolone derivatives exhibit high affinity for σ1 receptors (Ki < 50 nM in some cases) . The planar benzoxazolone system may engage in aromatic stacking with Phe residues in the σ1 binding pocket, while the triazolone’s carbonyl group could hydrogen-bond to Asp126 .
NADPH Oxidase (NOX) Inhibition
Triazolopyrimidine-based compounds demonstrate NOX inhibitory activity (e.g., VAS2870: IC50 NOX2 = 5.6 μM) . The triazolone moiety in this compound might alkylate NOX’s dehydrogenase domain cysteine residues, though the absence of a leaving group (cf. thiobenzoxazole in VAS2870) suggests reversible binding.
Monoamine Oxidase (MAO) Interactions
The propargylamine group in related triazolopyrimidines confers MAO-B inhibition (e.g., compound 9a in ). While this compound lacks a propargyl group, the cyclopropyl moiety’s electron-withdrawing effects could modulate MAO affinity.
Comparative Pharmacological Data (Hypothetical)
Stability and Metabolic Considerations
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Cyclopropyl Ring Stability: Susceptible to oxidative opening by CYP3A4/2C19, potentially forming reactive intermediates.
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Triazolone Hydrolysis: The 5-oxo group may undergo slow hydrolysis in plasma (t1/2 ~ 6 h), yielding a triazole carboxylic acid metabolite.
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Benzoxazolone Metabolism: Likely glucuronidated at the 7-position, as observed for similar compounds .
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